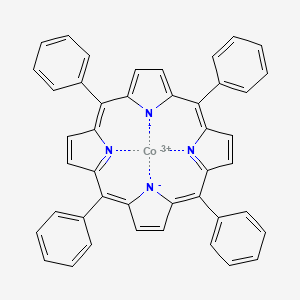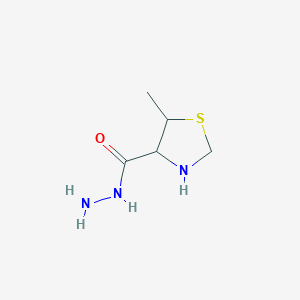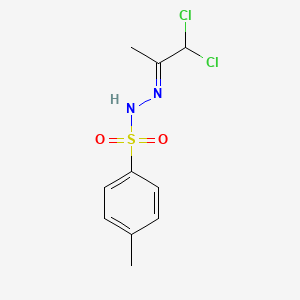
(E)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is an organic compound characterized by its unique chemical structure, which includes a dichloropropan-2-ylidene group and a 4-methylbenzenesulfonohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonohydrazide with 1,1-dichloropropan-2-one. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The general reaction scheme is as follows:
Starting Materials: 4-methylbenzenesulfonohydrazide and 1,1-dichloropropan-2-one.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Temperature and Time: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The dichloropropan-2-ylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-Benzylidene-4-methylbenzenesulfonohydrazide: Similar structure but with a benzylidene group instead of a dichloropropan-2-ylidene group.
N’-Acetyl-4-methylbenzenesulfonohydrazide: Contains an acetyl group instead of a dichloropropan-2-ylidene group.
N’-Phenyl-4-methylbenzenesulfonohydrazide: Features a phenyl group in place of the dichloropropan-2-ylidene group.
Uniqueness
(E)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the dichloropropan-2-ylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H12Cl2N2O2S |
|---|---|
Poids moléculaire |
295.18 g/mol |
Nom IUPAC |
N-[(E)-1,1-dichloropropan-2-ylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12Cl2N2O2S/c1-7-3-5-9(6-4-7)17(15,16)14-13-8(2)10(11)12/h3-6,10,14H,1-2H3/b13-8+ |
Clé InChI |
GPLRSULWCRZDLC-MDWZMJQESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C(Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


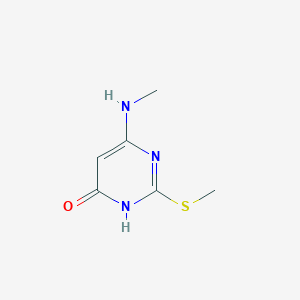
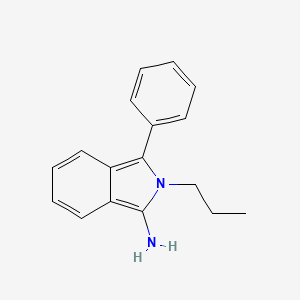
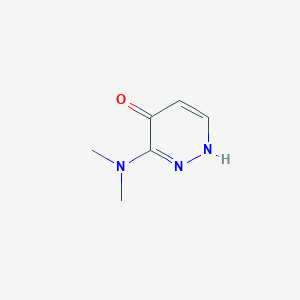
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
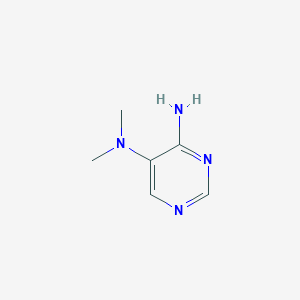
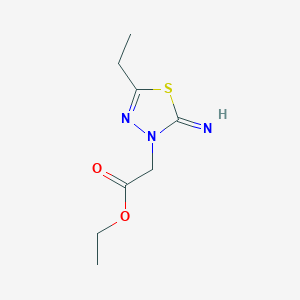
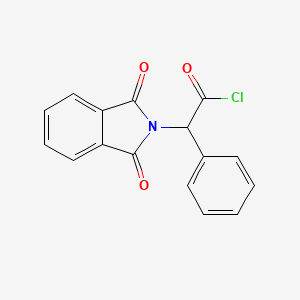
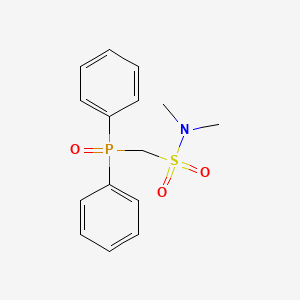
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
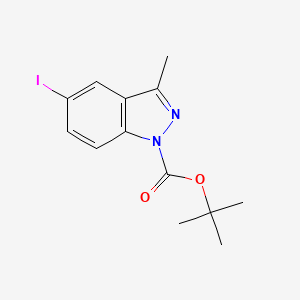
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)

